molecular formula C23H21NO7S B3537571 4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate

4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No.: B3537571
M. Wt: 455.5 g/mol
InChI Key: RWVKJMIFVHFJCG-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is a complex organic compound characterized by its unique structural features It consists of a benzyl group substituted with a nitrophenoxy moiety and a propanoate ester linked to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Etherification: The reaction of 4-nitrophenol with benzyl chloride to form 4-(4-nitrophenoxy)benzyl chloride.

    Esterification: The reaction of 4-(4-nitrophenoxy)benzyl chloride with 3-[(4-methylphenyl)sulfonyl]propanoic acid in the presence of a base like triethylamine to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and high-efficiency purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of the nitro group: 4-(4-aminophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate.

    Hydrolysis of the ester: 4-(4-nitrophenoxy)benzyl alcohol and 3-[(4-methylphenyl)sulfonyl]propanoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.

Biology and Medicine

This compound may be explored for its potential biological activities. The presence of nitro and sulfonyl groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)benzyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.

    4-(4-Nitrophenoxy)benzyl 3-[(4-chlorophenyl)sulfonyl]propanoate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

4-(4-Nitrophenoxy)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is unique due to the combination of its nitrophenoxy and sulfonylpropanoate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]methyl 3-(4-methylphenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO7S/c1-17-2-12-22(13-3-17)32(28,29)15-14-23(25)30-16-18-4-8-20(9-5-18)31-21-10-6-19(7-11-21)24(26)27/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVKJMIFVHFJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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